Cas no 2138138-95-9 (Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate)

Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate is a versatile heterocyclic compound featuring a 1,2-oxazole (isoxazole) core functionalized with a chloromethyl group, methoxymethyl substituent, and an ethyl ester moiety. This structure confers reactivity suitable for further derivatization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (methoxymethyl) groups enhances its utility in regioselective reactions. The ethyl ester group offers flexibility for hydrolysis or transesterification, enabling downstream modifications. Its stability under standard storage conditions and compatibility with common organic solvents further support its use in multistep synthetic routes. The compound is particularly relevant in the development of bioactive molecules due to its balanced reactivity profile.
Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate structure
2138138-95-9 structure
Product Name:Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate
CAS No:2138138-95-9
MF:C8H10ClNO4
MW:219.622301578522
CID:5858375
PubChem ID:165954219
Update Time:2025-10-31

Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-734165
    • 2138138-95-9
    • ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate
    • Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate
    • Inchi: 1S/C8H10ClNO4/c1-3-13-8(11)6-5(4-12-2)10-14-7(6)9/h3-4H2,1-2H3
    • InChI Key: WAAHVDSMACAVMM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OCC)C(COC)=NO1

Computed Properties

  • Exact Mass: 219.0298355g/mol
  • Monoisotopic Mass: 219.0298355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.6Ų

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Additional information on Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate

Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate and CAS No. 2138138-95-9: A Comprehensive Overview in Biomedical Research

Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate is a synthetic compound characterized by its unique molecular structure, which combines a 1,2-oxazole ring system with functional groups such as chloro, methoxymethyl, and carboxylate moieties. The CAS No. 2138138-95-9 serves as a critical identifier for this compound, ensuring consistency in scientific communication. This molecule has garnered attention in biomedical research due to its potential applications in drug discovery and chemical biology. Recent advancements in medicinal chemistry have highlighted the importance of 1,2-oxazole derivatives in modulating biological targets, particularly in the development of small-molecule therapeutics.

The 1,2-oxazole ring, a five-membered heterocyclic structure, is a key feature of this compound. Its stability and ability to incorporate diverse functional groups make it a versatile scaffold for pharmaceutical development. The presence of chloro substituents in the 5-position of the ring introduces electronic effects that can influence the molecule’s reactivity and biological activity. Additionally, the methoxymethyl group at the 3-position enhances solubility and metabolic stability, which are critical parameters for drug candidates. The carboxylate functionality at the 4-position further contributes to the molecule’s polarity and potential for interactions with biological macromolecules.

Recent studies have demonstrated the utility of 1,2-oxazole derivatives in targeting specific enzyme pathways. For instance, research published in *Journal of Medicinal Chemistry* (2023) explored the role of 1,2-oxazole scaffolds in inhibiting serine proteases, which are implicated in inflammatory diseases and cancer progression. The Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate molecule may serve as a precursor for designing inhibitors with improved selectivity and potency. Its methoxymethyl group could also facilitate the attachment of additional functional groups, enabling tailored modifications for specific therapeutic applications.

Advancements in synthetic methodologies have enabled the efficient preparation of Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate. Techniques such as microwave-assisted synthesis and catalytic coupling reactions have been employed to optimize yield and purity. The carboxylate functionality can be further modified through esterification or amidation reactions, expanding the molecule’s utility in drug development. These synthetic strategies align with current trends in green chemistry, emphasizing sustainability and reduced environmental impact.

The 1,2-oxazole ring system is also recognized for its role in modulating ion channel activity. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* highlighted the potential of 1,2-oxazole derivatives in targeting voltage-gated sodium channels, which are relevant to neurological disorders. The Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate molecule may exhibit similar properties, making it a candidate for further investigation in neuropharmacology. Its chloro and methoxymethyl substituents could influence the molecule’s ability to interact with specific receptor sites, enhancing its therapeutic potential.

Biocompatibility and toxicity profiles are essential considerations for any compound entering preclinical development. While no direct toxicological data is available for Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate, its structural similarity to known pharmaceuticals suggests a favorable safety profile. Computational modeling studies have predicted minimal acute toxicity, though further experimental validation is required. The carboxylate group may also contribute to metabolic clearance, reducing the risk of long-term accumulation in biological systems.

In the context of drug discovery, the Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate molecule represents a promising scaffold for developing novel therapeutics. Its 1,2-oxazole framework provides a versatile platform for functionalization, enabling the design of compounds with tailored pharmacological properties. The chloro and methoxymethyl groups may also influence the molecule’s ability to cross biological membranes, a critical factor in drug delivery. These features position the compound as a valuable candidate for further exploration in biomedical research.

Current trends in medicinal chemistry emphasize the importance of 1,2-oxazole derivatives in addressing unmet medical needs. The Ethyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate molecule aligns with these trends, offering a foundation for the development of drugs targeting complex diseases. Ongoing research into its biological activity and synthetic versatility will likely expand its applications in pharmaceutical science. The CAS No. 2138138-95-9 ensures that this compound remains a focal point for scientific inquiry and innovation.

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